molecular formula C5H4BrIN2 B1526876 2-Bromo-3-iodopyridin-4-amine CAS No. 1300750-77-9

2-Bromo-3-iodopyridin-4-amine

Cat. No. B1526876
CAS RN: 1300750-77-9
M. Wt: 298.91 g/mol
InChI Key: ZQGREJZTHYAJKL-UHFFFAOYSA-N
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Description

“2-Bromo-3-iodopyridin-4-amine” is an organic compound that is used in various fields of scientific research and industry . It has a molecular weight of 298.91 .


Synthesis Analysis

The synthesis of such compounds often involves initial Sonogashira coupling of a 3-halosubstituted-2-aminopyridine . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-iodopyridin-4-amine” can be represented by the InChI code 1S/C5H4BrIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) .


Physical And Chemical Properties Analysis

“2-Bromo-3-iodopyridin-4-amine” is a solid at room temperature . It has a molecular weight of 298.91 .

Scientific Research Applications

Amination of Aryl Halides

The conversion of bromopyridines into aminopyridines under copper catalysis was demonstrated with high efficiency, utilizing low catalyst loading and mild reaction conditions. This process facilitates the functionalization of aryl halides, including 2-Bromo-3-iodopyridin-4-amine, into valuable aminopyridines for various chemical syntheses (Lang et al., 2001).

Synthesis of Water-Soluble BODIPY Derivatives

Functionalized, water-soluble BODIPY derivatives were synthesized, showcasing the versatility of halopyridines in forming compounds with potential applications in biological imaging. The study highlighted the functionalization capabilities of halopyridines through organometallic couplings and nucleophilic aromatic substitution reactions (Li et al., 2008).

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling of ureas with bromopyridines was investigated, leading to the formation of chiral amines with high enantioselectivity. This method emphasizes the role of halopyridines in constructing chiral centers, which are crucial for the synthesis of bioactive molecules (Clayden & Hennecke, 2008).

Aminocarbonylation of Pyridazinones

Aminocarbonylation reactions of iodo- and dibromopyridazinones were conducted to form amides and dicarboxamides, showcasing the reactivity of bromopyridines in palladium-catalyzed aminocarbonylation. This process is significant for the synthesis of compounds with potential pharmacological activities (Takács et al., 2012).

Catalytic Amination for Chemoselective Reactions

The catalytic amination of polyhalopyridines, including 2-Bromo-3-iodopyridin-4-amine, using palladium-Xantphos complexes, was explored to achieve high yields and chemoselectivity. This methodology is crucial for the selective functionalization of halopyridines in the synthesis of complex aminopyridines (Ji et al., 2003).

Safety and Hazards

The compound is classified under GHS07 and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-3-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGREJZTHYAJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-iodopyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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